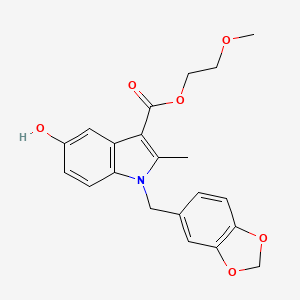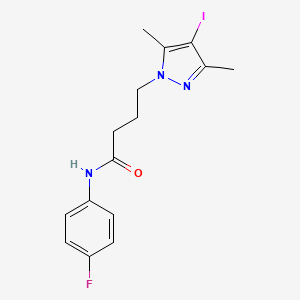![molecular formula C19H17N3O2 B4330456 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4330456.png)
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Übersicht
Beschreibung
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species. It has been traditionally used in shamanic rituals and has been associated with various medicinal properties. In recent years, harmine has gained significant attention in scientific research due to its potential therapeutic applications in several diseases.
Wirkmechanismus
Harmine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of several enzymes, including monoamine oxidase A (MAO-A) and protein kinase C (PKC), which are involved in the regulation of neurotransmitters and cell signaling pathways. Harmine has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which are implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects
Harmine has been shown to exhibit several biochemical and physiological effects in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. Harmine also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes, including gene expression and metabolism. Moreover, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to reduce inflammation and oxidative stress in the body, which are implicated in the pathogenesis of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from natural sources. Harmine is also stable under standard laboratory conditions and can be easily synthesized and purified. However, one of the limitations of using 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in laboratory experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can exhibit non-specific binding to proteins, which can lead to false-positive results in some assays.
Zukünftige Richtungen
Harmine has significant potential for use in the development of novel therapeutic agents for several diseases. Future research should focus on elucidating the molecular mechanisms underlying 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one's therapeutic effects and identifying the specific targets of the compound. Moreover, the development of 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective and safer drugs. Additionally, the potential use of 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in combination therapy with other drugs should be explored further.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Harmine has also been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
6'-methoxyspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-11-6-7-15-13(10-11)12-8-9-20-19(17(12)21-15)14-4-2-3-5-16(14)22-18(19)23/h2-7,10,20-21H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLACMOAFRTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330380.png)
![5-(4-chlorophenyl)-10-(2-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330388.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-10-(2-thienyl)-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330394.png)
![2-amino-4,4-dimethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330395.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
![2-imino-5-(3-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330415.png)
![4-(3'-acetyl-6-bromo-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4330423.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B4330428.png)

![7-chloro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4330450.png)
![4-{5-[(2,4-dibromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4330463.png)

![5-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4330480.png)